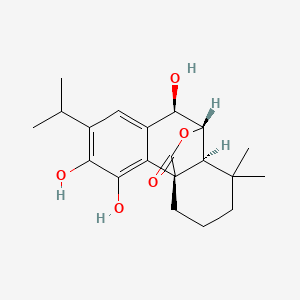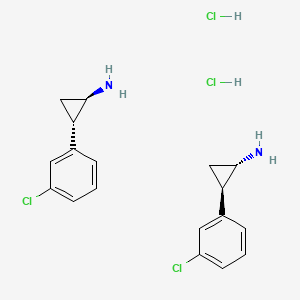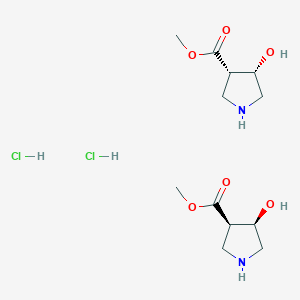![molecular formula C12H8FN5 B8177003 4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine](/img/structure/B8177003.png)
4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine is a compound that belongs to the pyridopyrimidine series. It has been identified as a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in the regulation of various biological processes . This compound has shown low nanomolar potency, excellent kinase selectivity, and good in vivo exposure, making it a promising candidate for further research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine involves several steps. One common method includes the following steps :
Starting Material: The synthesis begins with the preparation of 2-substituted 5-aminopyridine-4-carboxylic acids.
Cyclization: These acids are then converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones by reaction with formamide or formamidine acetate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoropyridinyl group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The pyrido[3,2-d]pyrimidine core can be formed through cyclization reactions involving formamide or formamidine acetate.
Common Reagents and Conditions
Formamide/Formamidine Acetate: Used for cyclization reactions.
Fluorinating Agents: Used for introducing the fluoropyridinyl group.
Major Products
The major product formed from these reactions is this compound itself, with potential side products depending on the reaction conditions and reagents used.
Scientific Research Applications
4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other pyridopyrimidine derivatives.
Mechanism of Action
The mechanism of action of 4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine involves the inhibition of MAP4K4. This compound binds to the active site of MAP4K4, preventing its phosphorylation and subsequent activation of downstream signaling pathways . By inhibiting MAP4K4, the compound can modulate various cellular processes, including cell proliferation, migration, and survival .
Comparison with Similar Compounds
Similar Compounds
4-Amino-pyridopyrimidine: Another inhibitor of MAP4K4 with similar structural features.
Piritrexim: A pyridopyrimidine derivative that inhibits dihydrofolate reductase (DHFR) and has antitumor effects.
Uniqueness
4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine is unique due to its high selectivity and potency as a MAP4K4 inhibitor. Its fluoropyridinyl group enhances its binding affinity and selectivity compared to other pyridopyrimidine derivatives .
Properties
IUPAC Name |
6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN5/c13-10-5-7(3-4-15-10)8-1-2-9-11(18-8)12(14)17-6-16-9/h1-6H,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLODUYRNZMIONW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CN=C2N)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chlorospiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B8176928.png)







![2-[[5-[2-[(3-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoic Acid](/img/structure/B8176979.png)




![4,7-Dichloro-6-fluoro-1-(2-isopropyl-4-methyl-3-pyridyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8177019.png)
